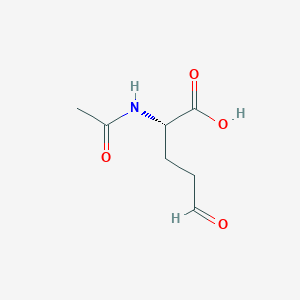

(2S)-2-acetamido-5-oxopentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c1-5(10)8-6(7(11)12)3-2-4-9/h4,6H,2-3H2,1H3,(H,8,10)(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCPSFKBPHHBDAI-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CCC=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10926883 | |

| Record name | N-(1-Hydroxyethylidene)-5-oxonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetyl-L-glutamate 5-semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13074-21-0 | |

| Record name | N-Acetyl-5-oxo-L-norvaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13074-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-L-glutamic acid gamma-semialdehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013074210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(1-Hydroxyethylidene)-5-oxonorvaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10926883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-L-glutamate 5-semialdehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006488 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthetic Pathways and Metabolic Roles of 2s 2 Acetamido 5 Oxopentanoic Acid

Identification as a Key Metabolic Intermediate

(2S)-2-acetamido-5-oxopentanoic acid is a pivotal molecule in the intricate network of metabolic reactions within various organisms, ranging from bacteria to mammals. hmdb.ca Its significance lies in its position as a transient compound in the biosynthesis and degradation of amino acids.

The metabolism of amino groups involves a series of reactions that transfer nitrogen-containing functional groups between molecules. This compound is a key participant in this process. wikipedia.orgwikipedia.org The enzymes that synthesize and metabolize this compound are central to the management of nitrogenous groups within the cell. wikipedia.orgwikipedia.org This function is fundamental for the synthesis of nitrogen-containing compounds and for the detoxification of ammonia (B1221849).

This compound is an intermediate in the urea (B33335) cycle, a metabolic pathway that converts highly toxic ammonia into the less toxic substance, urea, for excretion. wikipedia.orgwikipedia.orgwikipedia.org This cycle is essential for organisms that cannot easily and safely remove nitrogen as ammonia. wikipedia.org The pathway takes place primarily in the liver and involves enzymes located in both the mitochondria and the cytoplasm. wikipedia.orgnih.gov The involvement of this compound underscores its importance in nitrogen homeostasis and detoxification.

Enzymatic Synthesis from Precursors

The formation of this compound is a tightly regulated process catalyzed by specific enzymes. These enzymatic reactions ensure the compound is produced when needed for subsequent metabolic steps.

N-acetyl-γ-glutamyl-phosphate reductase is an oxidoreductase enzyme that catalyzes the NADPH-dependent reduction of N-acetyl-L-glutamyl 5-phosphate to produce N-acetyl-L-glutamate 5-semialdehyde. wikipedia.orgebi.ac.ukuniprot.org This reaction is a critical step in the metabolic pathway leading to the production of essential amino acids. ebi.ac.uk The enzyme is also referred to as N-acetylglutamate 5-semialdehyde dehydrogenase. wikipedia.org

The reaction is as follows: N-acetyl-L-glutamyl 5-phosphate + NADPH + H+ ⇌ N-acetyl-L-glutamate 5-semialdehyde + NADP+ + phosphate (B84403) wikipedia.org

| Enzyme Details: N-Acetyl-γ-glutamyl-phosphate Reductase | |

| EC Number | 1.2.1.38 wikipedia.org |

| Systematic Name | N-acetyl-L-glutamate-5-semialdehyde:NADP+ 5-oxidoreductase (phosphorylating) wikipedia.org |

| Substrates | N-acetyl-L-glutamyl 5-phosphate, NADPH, H+ wikipedia.org |

| Products | N-acetyl-L-glutamate 5-semialdehyde, NADP+, phosphate wikipedia.org |

| Cofactor | NADPH ebi.ac.uk |

| Metabolic Pathway | Urea cycle and metabolism of amino groups wikipedia.org |

This compound can be further metabolized in a reaction catalyzed by acetylornithine aminotransferase. This enzyme facilitates the reversible transfer of an amino group. mdpi.com Specifically, it catalyzes the reaction between N-acetyl-L-glutamate 5-semialdehyde and L-glutamate to form N2-acetyl-L-ornithine and 2-oxoglutarate. wikipedia.orgwikipedia.org This enzyme is a member of the transferase family, specifically the transaminases, and requires pyridoxal phosphate as a cofactor. wikipedia.orgwikipedia.org

The reaction is as follows: N2-acetyl-L-ornithine + 2-oxoglutarate ⇌ N-acetyl-L-glutamate 5-semialdehyde + L-glutamate wikipedia.org

| Enzyme Details: Acetylornithine Aminotransferase | |

| EC Number | 2.6.1.11 wikipedia.org |

| Systematic Name | N2-acetyl-L-ornithine:2-oxoglutarate 5-aminotransferase wikipedia.org |

| Substrates | N2-acetyl-L-ornithine, 2-oxoglutarate wikipedia.org |

| Products | N-acetyl-L-glutamate 5-semialdehyde, L-glutamate wikipedia.org |

| Cofactor | Pyridoxal phosphate wikipedia.org |

| Metabolic Pathway | Urea cycle and metabolism of amino groups wikipedia.org |

Involvement in D-amino Acid Metabolism and Detoxification Processes

This compound, also known as N-acetyl-L-glutamate 5-semialdehyde, is primarily recognized for its role as an intermediate in the biosynthesis of L-arginine and L-proline. umaryland.edu While a direct role in the metabolism of D-amino acids has not been extensively documented, the process of N-acetylation is a known mechanism for the detoxification of D-amino acids in certain organisms.

In the yeast Saccharomyces cerevisiae, which is sensitive to the inhibitory effects of D-amino acids, a key detoxification pathway involves the N-acetylation of these compounds. nih.gov This process is catalyzed by the enzyme D-amino acid-N-acetyltransferase (DNT). By acetylating the amino group of D-amino acids, the yeast converts them into N-acetyl-D-amino acids, which are less toxic and can be subsequently removed from the cell. nih.gov Disruption of the gene encoding for this acetyltransferase renders the yeast more susceptible to D-amino acid toxicity, while its overexpression enhances tolerance. nih.gov This highlights N-acetylation as a significant mechanism for coping with the presence of potentially harmful D-amino acids.

Furthermore, in Saccharomyces cerevisiae, the enzyme L-glutamate 5-semialdehyde N-acetyltransferase (EC 2.3.1.271) catalyzes the N-acetylation of L-glutamate 5-semialdehyde to form N-acetyl-L-glutamate 5-semialdehyde (this compound). expasy.orgqmul.ac.uk This reaction is particularly important under conditions of oxidative stress and serves to channel intermediates from proline metabolism into arginine biosynthesis. expasy.orgqmul.ac.uk This enzyme can also detoxify a toxic analog of proline, demonstrating its role in cellular detoxification pathways beyond D-amino acid metabolism. expasy.orgqmul.ac.uk

While these findings establish N-acetylation as a detoxification strategy for D-amino acids and other toxic compounds in yeast, further research is needed to elucidate a direct enzymatic role for this compound in the broader context of D-amino acid metabolism across different species.

Occurrence and Distribution Across Organisms (e.g., Saccharomyces cerevisiae, Escherichia coli, Homo sapiens, mouse)

This compound, in its identity as N-acetyl-L-glutamate 5-semialdehyde, is a metabolite found across a range of organisms from simple prokaryotes to complex mammals, reflecting its fundamental role in amino acid metabolism. nih.govhmdb.ca

Saccharomyces cerevisiae : In this species of yeast, the compound is an intermediate in the mitochondrial biosynthesis of ornithine and arginine from glutamate (B1630785). asm.org The pathway involves the enzyme N-acetylglutamate kinase, which is a key regulatory point subject to feedback inhibition by arginine. asm.org The presence of this compound is integral to the yeast's nitrogen metabolism and its ability to synthesize essential amino acids.

Escherichia coli : This bacterium also utilizes this compound as an intermediate in the biosynthesis of proline and ornithine. nih.govnih.gov The metabolic pathway for ornithine synthesis from L-glutamate involves this acetylated intermediate. nih.gov

Homo sapiens : In humans, this compound is recognized as a metabolite. nih.govhmdb.ca It is involved in the urea cycle and the metabolism of amino groups. umaryland.edu The Human Metabolome Database (HMDB) lists it as a known human metabolite. hmdb.ca

Mus musculus (Mouse): The degradation of N-acetyl-L-glutamate, a precursor in the pathway leading to this compound, has been studied in mice. nih.gov This indicates the presence and metabolic relevance of this pathway in murine models.

The broad distribution of this compound underscores its conserved role in the central metabolic pathways of amino acid biosynthesis and nitrogen metabolism.

Table 1: Occurrence of this compound Across Organisms

| Organism | Metabolic Pathway Involvement | Key Enzymes |

| Saccharomyces cerevisiae | Arginine and Proline Biosynthesis, Oxidative Stress Response | L-glutamate 5-semialdehyde N-acetyltransferase, N-acetylglutamate kinase |

| Escherichia coli | Arginine and Proline Biosynthesis | N-acetylglutamate kinase |

| Homo sapiens | Urea Cycle and Amino Group Metabolism | - |

| Mus musculus (Mouse) | Amino Acid Metabolism | - |

Advanced Synthetic Methodologies for Research Applications of 2s 2 Acetamido 5 Oxopentanoic Acid

Stereoselective Synthesis Approaches

Ensuring the correct stereochemistry at the C-2 position is paramount in the synthesis of (2S)-2-acetamido-5-oxopentanoic acid. Stereoselective approaches leverage chiral starting materials or sophisticated catalytic systems to produce the desired enantiomer exclusively.

A logical and common strategy for synthesizing the (2S) enantiomer of 2-acetamido-5-oxopentanoic acid is to start from the readily available and enantiopure L-glutamic acid. nih.gov This approach preserves the inherent (S)-stereochemistry at the α-carbon. The primary challenge lies in the selective transformation of the γ-carboxylic acid group into an aldehyde while leaving the α-carboxylic acid and the acetamido groups intact.

A typical multi-step synthesis involves:

Protection: The amino group is first acetylated. Subsequently, to prevent unwanted side reactions, both the α-amine and the α-carboxylic acid must be protected. The use of a second protecting group on the nitrogen, such as the tert-butyloxycarbonyl (Boc) group, is often essential to minimize the nucleophilicity of the nitrogen atom, which could otherwise lead to a mixture of products during reduction. researchgate.net

Selective Reduction: The γ-carboxylic acid is activated (e.g., by conversion to an ester or acyl chloride) and then selectively reduced to the aldehyde. This reduction must be carefully controlled to prevent over-reduction to the corresponding alcohol.

Deprotection: In the final step, any protecting groups on the α-carboxylic acid are removed to yield the target compound.

This strategic manipulation of protecting groups and selective reduction chemistry allows for the conversion of L-glutamic acid to the target semialdehyde while retaining the critical (S)-stereoconfiguration. researchgate.net

While the outline specifies D-amino-acid oxidase and D-ornithine, these enzymes are typically involved in the metabolism of D-amino acids. The direct synthesis of an L-amino acid derivative like this compound using this specific enzymatic combination is not a standard pathway. However, the broader field of enzymatic synthesis offers powerful tools for creating chiral molecules with high selectivity. nih.govmdpi.com

Enzymes such as oxidoreductases and transaminases, sourced from various microorganisms, can catalyze highly specific transformations on amino acid scaffolds. A hypothetical enzymatic route for the synthesis of the target compound could involve an engineered enzyme capable of selectively oxidizing the γ-carboxyl group of N-acetyl-L-glutamic acid. Biocatalysis remains a highly attractive approach due to its environmental friendliness and exceptional stereoselectivity. nih.gov

Dynamic Kinetic Resolution (DKR) is a powerful strategy for converting a racemic mixture entirely into a single, desired enantiomer, thereby achieving a theoretical yield of up to 100%. wikipedia.org This process combines a rapid, continuous racemization of the starting material with a highly enantioselective reaction that consumes only one of the enantiomers. researchgate.netnih.gov

The adaptation of DKR for the preparation of enantiopure this compound would involve the following key components:

Racemic Substrate: A racemic precursor of the target molecule.

Racemization Catalyst: A catalyst (chemical or enzymatic) that facilitates the rapid interconversion between the (R) and (S) enantiomers of the substrate. wikipedia.org

Enantioselective Catalyst: Typically an enzyme, such as a lipase or a ketoreductase, that irreversibly reacts with only the desired (S)-enantiomer. nih.gov

| Synthetic Strategy | Key Principle | Advantage |

| Oxidation of L-Glutamic Acid | Utilizes a naturally chiral starting material to preserve stereochemistry. | High stereochemical purity, well-established starting material. |

| Enzymatic Synthesis | Employs biocatalysts for highly specific chemical transformations. | High selectivity, mild reaction conditions, environmentally friendly. |

| Dynamic Kinetic Resolution (DKR) | Combines racemization with an enantioselective reaction. | Theoretical 100% yield from a racemic mixture. |

Microbial Fermentation as a Scalable Production Method for Research

For scalable production of this compound, microbial fermentation presents a promising alternative to chemical synthesis. Fermentation is a well-established industrial process for producing a wide array of chemical compounds, including amino acids, organic acids, and ethanol. nih.gov L-glutamic acid itself is produced on a massive scale via fermentation using bacteria like Corynebacterium glutamicum. drugbank.com

To produce this compound, a metabolic engineering approach could be employed. This would involve genetically modifying a host microorganism (such as Escherichia coli or C. glutamicum) to create a synthetic metabolic pathway. The key steps in designing such a microbial cell factory would include:

Enhancing Precursor Supply: Overexpressing genes involved in the biosynthesis of L-glutamic acid to ensure a high intracellular concentration.

Introducing Pathway Enzymes: Incorporating genes that code for the necessary enzymes, such as an N-acetyltransferase to convert L-glutamate to N-acetyl-L-glutamate, and a specific oxidoreductase to convert the γ-carboxyl group to the aldehyde.

Optimizing Fermentation Conditions: Fine-tuning parameters like nutrient feed, pH, and oxygen levels to maximize product yield and minimize the formation of byproducts. frontiersin.org

This approach leverages the cell's own machinery to perform a complex, multi-step synthesis, offering a potentially cost-effective and sustainable method for producing the compound for research purposes. mdpi.com

Strategic Derivatization for Functional Probes and Analogs

The chemical structure of this compound, with its distinct carboxylic acid and aldehyde functional groups, makes it an ideal scaffold for strategic derivatization. By modifying these groups, a wide range of functional probes and molecular analogs can be created for use in biochemical and pharmacological research. mdpi.com

Controlled derivatization requires a sophisticated use of protective groups and coupling agents to ensure that reactions occur at the desired position. chemrxiv.org

Protective Groups: To achieve regioselectivity, one functional group must often be temporarily masked while another is being modified. For instance, the amine group can be protected with groups like tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). This is crucial to prevent interference from the amine's nucleophilicity during reactions targeting the carboxylic acid or aldehyde. researchgate.netthermofisher.com

Coupling Agents: The carboxylic acid group is a prime target for modification. Water-soluble carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC), are widely used to activate the carboxyl group. thermofisher.com This activation facilitates the formation of an amide bond with an amine-containing molecule, such as a fluorescent dye, a biotin tag, or another amino acid. This method is fundamental for creating labeled probes to study the interactions of the parent molecule in biological systems.

The aldehyde group also offers a reactive handle for derivatization. It can readily react with hydrazines or hydroxylamines to form stable hydrazone or oxime linkages, respectively, providing another avenue for attaching probes or building more complex molecular architectures.

| Reagent Type | Example(s) | Function in Derivatization |

| Protective Group | Boc (tert-butyloxycarbonyl), Cbz (Benzyloxycarbonyl) | Temporarily masks a functional group (e.g., amine) to prevent side reactions. thermofisher.com |

| Coupling Agent | EDAC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates a carboxylic acid to facilitate amide bond formation with an amine. thermofisher.com |

| Derivatization Reagent | Fluorescent Dye (with amine), Biotin-hydrazine | Attaches a functional tag to the target molecule for detection or purification. |

Introduction of Functional Groups via Specific Chemical Reactions

The chemical structure of this compound, also known as N-acetyl-L-glutamate 5-semialdehyde, offers two primary sites for chemical modification: the terminal aldehyde and the carboxylic acid. These functional groups provide versatile handles for the introduction of a wide array of other functionalities, enabling the synthesis of diverse derivatives for various research applications. The strategic manipulation of these groups allows for the creation of probes, inhibitors, and other molecular tools to study biological pathways.

The introduction of new functional groups can be achieved through a variety of specific chemical reactions, targeting either the aldehyde or the carboxylic acid moiety. Protecting group strategies may be employed to ensure chemoselectivity when modifying one group in the presence of the other.

Reactions Targeting the Aldehyde Group

The aldehyde group is a highly reactive functional group that readily participates in nucleophilic addition and related reactions. This reactivity is central to the derivatization of this compound.

Reductive Amination: A prominent method for converting the aldehyde into a variety of amine derivatives is reductive amination. This reaction proceeds via the formation of an intermediate imine (Schiff base) upon reaction with a primary or secondary amine, which is then reduced in situ to the corresponding amine. A common and mild reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is selective for the imine in the presence of the starting aldehyde.

For instance, the aldehyde group of γ-glutamyl semialdehyde, a closely related compound, has been shown to react with fluoresceinamine to form a Schiff base, which is subsequently reduced by cyanoborohydride to create a stable, fluorescently labeled derivative nih.gov. This methodology is directly applicable to this compound for the introduction of reporter groups. Similarly, a protocol for the reductive amination of Nα-acetyl-L-ornithine, another structural analog, utilizes formaldehyde and sodium cyanoborohydride in a methanol/acetonitrile (B52724) solvent system to yield the dimethylated amine derivative frontiersin.org.

| Reactant | Reagents | Product Functional Group | Reference Example |

|---|---|---|---|

| Primary Amine (R-NH₂) | NaBH₃CN, mild acidic conditions | Secondary Amine (-CH₂-NH-R) | Derivatization of γ-glutamyl semialdehyde with fluoresceinamine nih.gov |

| Secondary Amine (R₂NH) | NaBH₃CN, mild acidic conditions | Tertiary Amine (-CH₂-NR₂) | Reductive amination of Nα-acetyl-L-ornithine with formaldehyde frontiersin.org |

| Wittig Reagent | Typical Conditions | Product Functional Group | General Applicability |

|---|---|---|---|

| Stabilized Ylide (e.g., Ph₃P=CHCO₂R) | Organic solvent (e.g., THF, CH₂Cl₂) | (E)-Alkene | General reaction for aldehydes libretexts.orgorganic-chemistry.orgwikipedia.org |

| Non-stabilized Ylide (e.g., Ph₃P=CH₂) | Anhydrous, aprotic solvent (e.g., THF, ether) with strong base (e.g., n-BuLi) | (Z)-Alkene | General reaction for aldehydes masterorganicchemistry.commnstate.edu |

Reactions Targeting the Carboxylic Acid Group

The carboxylic acid functionality can be converted into a range of derivatives, most notably esters and amides, which can alter the polarity, solubility, and biological activity of the parent molecule.

Esterification: The formation of esters from the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org. The reaction is an equilibrium process, and using the alcohol as the solvent can drive the reaction towards the ester product.

Amidation: The synthesis of amides from the carboxylic acid and an amine requires the use of a coupling agent to activate the carboxyl group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose chemistrysteps.com. The reaction often includes additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions. The use of EDC in combination with a catalytic amount of HOBt and a base like diisopropylethylamine (DIPEA) has been shown to be effective for the coupling of functionalized carboxylic acids with even electron-deficient amines nih.govnih.gov.

| Reaction | Typical Reagents | Product Functional Group | Key Considerations |

|---|---|---|---|

| Fischer Esterification | Alcohol (R-OH), Strong Acid Catalyst (e.g., H₂SO₄) | Ester (-COOR) | Equilibrium reaction; use of excess alcohol as solvent is common. masterorganicchemistry.comchemguide.co.ukmasterorganicchemistry.comorganic-chemistry.org |

| Amidation | Amine (R-NH₂), EDC, HOBt (catalytic), DIPEA | Amide (-CONHR) | Effective for a wide range of amines, including those that are electron-deficient. chemistrysteps.comnih.govnih.gov |

Analytical and Spectroscopic Characterization Techniques in Research on 2s 2 Acetamido 5 Oxopentanoic Acid

Chromatographic Separations for Purity Assessment and Quantitative Analysis

Chromatography is fundamental to the analysis of (2S)-2-acetamido-5-oxopentanoic acid, enabling its separation from other metabolites and matrix components. The choice of chromatographic technique is dictated by the polar nature of the compound.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of amino acids and their derivatives. liberty.edu However, the high polarity of this compound presents a challenge for traditional reversed-phase (RP-HPLC) methods, where retention can be poor. scispace.com To overcome this, several strategies have been developed:

Ion-Pairing Chromatography: This technique introduces an ion-pairing agent (e.g., tributylamine) to the mobile phase. scispace.com The agent forms a neutral ion pair with the charged analyte, increasing its hydrophobicity and enhancing its retention on a nonpolar stationary phase like C18.

Derivatization: The amino acid can be chemically modified with a chromophore or fluorophore tag prior to analysis. liberty.eduwho.int This process, known as pre-column derivatization, not only improves chromatographic retention but also significantly enhances detection sensitivity, particularly for UV or fluorescence detectors. liberty.edu Common derivatizing agents include o-phthalaldehyde (B127526) (OPA) and 9-fluorenylmethyl-chloroformate (FMOC). liberty.eduwho.int

While effective, these approaches can add complexity and potential for error to the analytical workflow. thermofisher.com

Table 1: Illustrative RP-HPLC Method Parameters for Amino Acid Analysis

| Parameter | Description |

|---|---|

| Column | C18 bonded silica (B1680970) (e.g., 2.1 mm x 100 mm, 1.8 µm) scispace.com |

| Mobile Phase A | Aqueous buffer, often with an ion-pairing agent (e.g., tributylamine) or acid modifier (e.g., formic acid). scispace.com |

| Mobile Phase B | Organic solvent such as acetonitrile (B52724) or methanol. sielc.com |

| Detection | UV or Fluorescence (post-derivatization) or Mass Spectrometry (MS). liberty.edu |

| Flow Rate | Typically 0.4–0.6 mL/min. scispace.com |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a superior alternative to RP-HPLC for analyzing highly polar compounds like this compound. chromatographyonline.comuva.nl HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. chromatographyonline.commdpi.com

The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer immobilized on the surface of the stationary phase. nih.govub.edu This results in strong retention of polar analytes that would otherwise elute quickly in RP-HPLC. chromatographyonline.com HILIC offers several advantages for metabolite profiling:

Enhanced Retention: It provides excellent retention for polar and hydrophilic compounds without the need for derivatization or ion-pairing agents. mdpi.com

Orthogonal Selectivity: The separation mechanism is different from reversed-phase, offering a complementary method for complex sample analysis. chromatographyonline.com

MS Compatibility: The high organic content of the mobile phase is ideal for electrospray ionization (ESI), leading to improved sensitivity in mass spectrometry detection. nih.govnih.gov

Table 2: Common Stationary Phases and Mobile Phases in HILIC

| Component | Examples | Notes |

|---|---|---|

| Stationary Phases | Bare silica, Amide-bonded, Zwitterionic (e.g., ZIC-HILIC), Diol. chromatographyonline.comub.edumdpi.com | Zwitterionic and amide columns are versatile for separating a wide range of polar analytes. chromatographyonline.commdpi.com |

| Mobile Phases | High percentage of acetonitrile (e.g., >70%) with an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate). nih.govthermofisher.com | Volatile buffers like ammonium formate are preferred for MS compatibility. thermofisher.com |

Mass Spectrometry for Structural Elucidation and Metabolite Quantification

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, offering high sensitivity and specificity for both structural confirmation and precise quantification.

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting and quantifying this compound in complex biological samples such as urine and plasma. nih.govnih.gov In this technique, the LC system separates the compound from the matrix, after which it is ionized, typically using ESI.

The first mass analyzer (MS1) selects the protonated molecule (the precursor ion, [M+H]⁺). This ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer (MS2). nih.gov This process, often performed in Multiple Reaction Monitoring (MRM) mode, is highly specific and allows for accurate quantification even at very low concentrations. nih.gov For example, LC-MS/MS was used to identify and measure N-acetyl-alpha-aminoadipic acid in the urine of a patient with alpha-aminoadipic aciduria, where its concentration was found to be 18.1 nmol/mg creatinine. nih.gov

To ensure accuracy, stable isotope-labeled internal standards are often used to correct for matrix effects and variations in instrument response. nih.gov

Table 3: Representative LC-MS/MS Parameters for Quantification

| Parameter | Description |

|---|---|

| Chromatography | HILIC is preferred for optimal retention and peak shape. nih.gov |

| Ionization Mode | Positive Electrospray Ionization (ESI+). nih.gov |

| Precursor Ion (m/z) | [M+H]⁺ corresponding to the mass of the protonated molecule. |

| Product Ions (m/z) | Specific fragment ions characteristic of the compound's structure, such as the loss of water or a ketene (B1206846) group. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM). nih.gov |

The identification of this compound is supported by its characteristic mass spectral data. High-resolution mass spectrometry can determine the compound's elemental composition with high accuracy.

Table 4: Key Mass Spectral Data for this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₃NO₅ | nih.gov |

| Average Mass | 203.19250 Da | ebi.ac.uk |

| Monoisotopic Mass | 203.07937 Da | nih.govebi.ac.uk |

| Predicted Precursor Ion [M+H]⁺ | 204.08665 m/z | Calculated |

| Characteristic Fragmentations | Loss of H₂O (water), C₂H₂O (ketene), and H₂O + CO (immonium ion formation). | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive confirmation of the molecular structure of this compound. nmims.edu By analyzing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR can map the covalent framework of the molecule and provide insights into its three-dimensional conformation. nmims.edunih.gov

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically used:

¹H NMR: Provides information on the number and chemical environment of hydrogen atoms. The chemical shift, integration, and multiplicity (splitting pattern) of each signal help identify the different proton groups (e.g., methyl, methylene, methine).

¹³C NMR: Detects the carbon backbone of the molecule, with each unique carbon atom giving a distinct signal.

2D NMR (e.g., COSY, HSQC): These experiments reveal connectivity between atoms. Correlation Spectroscopy (COSY) shows which protons are coupled to each other (i.e., are on adjacent carbons), while Heteronuclear Single Quantum Coherence (HSQC) correlates protons directly with their attached carbons. This information is crucial for unambiguously assigning all signals and confirming the complete molecular structure. nmims.edu

Isotopic labeling, where the compound is synthesized with ¹³C and/or ¹⁵N, can further enhance NMR studies by improving sensitivity and enabling more advanced experiments. sigmaaldrich.com

Table 5: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (Carboxyl) | ¹³C | ~175-180 | Carboxylic acid carbon at the adipic acid end. |

| C2 (α-carbon) | ¹³C | ~50-55 | Chiral center attached to the acetamido group. |

| C3 | ¹³C | ~25-30 | Methylene carbon. |

| C4 | ¹³C | ~30-35 | Methylene carbon. |

| C5 (Carboxyl) | ¹³C | ~175-180 | Carboxylic acid carbon adjacent to the chiral center. |

| C=O (Amide) | ¹³C | ~170-175 | Carbonyl of the acetyl group. |

| CH₃ (Acetyl) | ¹³C | ~20-25 | Methyl of the acetyl group. |

| H2 (α-proton) | ¹H | ~4.0-4.5 | Proton on the chiral center. |

| H3, H4 | ¹H | ~1.5-2.5 | Methylene protons, will show complex splitting. |

| CH₃ (Acetyl) | ¹H | ~1.9-2.1 | Singlet from the acetyl methyl group. |

| NH (Amide) | ¹H | ~7.5-8.5 | Amide proton, will show coupling to the α-proton. |

Note: Predicted values are estimates and can vary based on solvent and other experimental conditions.

X-ray Diffraction Studies for Solid-State Structure and Conformation

A comprehensive search of scientific literature was conducted to identify studies reporting the single-crystal X-ray diffraction analysis of this compound. However, as of the current date, there are no publicly available research articles or crystallographic database entries that describe the determination of its crystal structure. Consequently, detailed experimental data on its solid-state conformation, including specific unit cell dimensions, space group, and atomic coordinates, are not available.

The absence of this data in the literature means that a definitive analysis of the solid-state structure and conformation of this compound, which would typically be presented in this section, cannot be provided. Such an analysis would require the successful crystallization of the compound and subsequent investigation using single-crystal X-ray diffraction techniques.

In lieu of experimental data for the title compound, the following table is a placeholder to illustrate the type of information that would be obtained from a successful X-ray diffraction study.

Table 1: Illustrative Crystallographic Data Table for a Hypothetical Compound (Note: This table is for illustrative purposes only and does not represent actual data for this compound.)

| Parameter | Value |

| Chemical Formula | C₇H₁₁NO₄ |

| Formula Weight | 173.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (g/cm³) | Value |

| R-factor (%) | Value |

Computational Modeling and Simulation Studies of 2s 2 Acetamido 5 Oxopentanoic Acid

Molecular Docking Investigations for Ligand-Protein Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org This method is instrumental in predicting the binding mode and affinity of a small molecule, or ligand, to the active site of a protein.

For (2S)-2-acetamido-5-oxopentanoic acid, a key protein target for docking studies would be enzymes within the lysine (B10760008) degradation pathway. nih.gov A pertinent example is human glutaryl-CoA dehydrogenase (GCDH), a mitochondrial enzyme that catalyzes a downstream step in the same pathway. wikipedia.orggenecards.org A deficiency in GCDH leads to glutaric aciduria type 1, a severe neurometabolic disorder. nih.govwikipedia.org Understanding how upstream metabolites like this compound might interact with GCDH or other related enzymes, such as alpha-aminoadipic semialdehyde synthase (AASS), could provide insights into pathway regulation and enzyme inhibition. wikipedia.org

A hypothetical docking study of this compound into the active site of human GCDH (PDB ID: 1SIR) could yield predictions of its binding affinity and the specific interactions that stabilize the complex. rcsb.org The results would typically be presented in a table summarizing the binding energy and the key amino acid residues involved in the interaction.

| Parameter | Predicted Value | Interacting Residues |

|---|---|---|

| Binding Energy (kcal/mol) | -6.8 |

|

| Hydrogen Bonds | 3 | |

| Hydrophobic Interactions | 5 |

These predicted interactions, such as hydrogen bonds between the ligand's carboxylate and acetamido groups and polar residues in the active site, would form the basis for hypotheses about the molecule's potential regulatory or inhibitory role. rcsb.org

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. acs.org For this compound, MD simulations can provide insights into its conformational stability in an aqueous environment and the dynamics of its interaction with a target protein upon binding.

An MD simulation of the this compound-GCDH complex, generated from the docking study, would be performed to assess the stability of the predicted binding pose. acs.org The simulation would track the atomic positions over a period, for instance, 500 nanoseconds, allowing for the analysis of various structural and energetic parameters. acs.org

Key analyses would include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess structural stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. acs.org The binding free energy can also be calculated to provide a more accurate estimation of binding affinity than docking scores alone.

| Parameter | Value/Observation |

|---|---|

| Force Field | GROMOS 54A7 |

| Simulation Time | 500 ns |

| Average Ligand RMSD | 1.5 Å |

| Average Protein Backbone RMSD | 2.1 Å |

| Key Interacting Residue RMSF | Low fluctuations in Arg94, Tyr369 |

| Calculated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol |

Stable RMSD values for both the ligand and protein would suggest a stable binding complex, validating the initial docking prediction. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and properties of molecules. longdom.org These methods can predict a molecule's reactivity, spectroscopic properties, and various molecular orbitals. For this compound, DFT calculations can elucidate its intrinsic electronic characteristics, which govern its chemical behavior.

Calculations could be performed using a functional like B3LYP to determine properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity. researchgate.net Other properties, including the molecular electrostatic potential (MEP) map and dipole moment, can also be calculated to understand the charge distribution and polarity of the molecule. researchgate.net

| Property | Predicted Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 3.1 Debye |

| Molecular Electrostatic Potential | Negative potential around carboxyl and carbonyl oxygens |

The MEP map would likely show negative regions around the oxygen atoms of the carboxyl, acetamido, and aldehyde groups, indicating these are sites susceptible to electrophilic attack. The HOMO-LUMO gap would provide a quantitative measure of the molecule's stability and reactivity. researchgate.net

In Silico Approaches to Metabolic Fate and Pathway Prediction

In silico metabolic pathway prediction tools use computational algorithms and databases of biochemical reactions to forecast the metabolic fate of a given compound. oup.comnih.gov These tools can identify potential metabolites and the metabolic pathways in which a molecule is likely to participate.

For this compound, its structure can be used as input for platforms like BioTransformer or pathway databases such as SMPDB (The Small Molecule Pathway Database). oup.comsmpdb.ca These tools would compare the molecule's structural features against vast libraries of known metabolic transformations and enzymatic reactions to predict its likely metabolic fate.

Given that this compound is a known intermediate, these tools would be expected to correctly place it within the lysine degradation pathway. frontiersin.orgcreative-proteomics.com The predictions could also suggest its involvement in related pathways, such as arginine and proline metabolism, or its potential conversion into other downstream metabolites. ecmdb.ca

| Predicted Pathway Involvement | Prediction Score/Confidence | Key Enzymes |

|---|---|---|

| Lysine Degradation | 0.95 | Alpha-aminoadipic semialdehyde synthase |

| Arginine and Proline Metabolism | 0.78 | Ornithine aminotransferase |

| Glutamate (B1630785) Metabolism | 0.72 | Glutamate dehydrogenase |

Such in silico predictions are valuable for generating hypotheses about a molecule's biological roles and for guiding experimental metabolomics studies. nih.gov

Applications and Emerging Research Directions in Chemical Biology Involving 2s 2 Acetamido 5 Oxopentanoic Acid

Utilization as a Building Block in Complex Molecular Synthesis for Research

The structural features of (2S)-2-acetamido-5-oxopentanoic acid make it a valuable chiral precursor for the synthesis of more complex molecules. Its derivatives, such as pyroglutamic acid, are recognized as privileged asymmetric precursors in the synthesis of a wide array of bioactive natural products and pharmaceuticals. benthamdirect.comresearchgate.net Pyroglutamic acid, which can be conceptually derived from the internal cyclization of glutamic acid, offers a cost-effective and readily available source of chirality for synthetic chemists. benthamdirect.comresearchgate.net The diverse functionalities within these molecules, including lactam and carboxylic acid groups, can be selectively modified to create a variety of complex structures. benthamdirect.comclockss.org

The synthetic utility of such building blocks is demonstrated in their application to construct highly functionalized pyroglutamic acid derivatives through methods like double Michael reactions. acs.org This approach highlights the potential for creating complex molecular architectures from relatively simple, chiral starting materials. The ability to generate diastereomerically and enantiomerically pure intermediates is a significant advantage in the synthesis of biologically active compounds. google.com

Table 1: Synthetic Applications of Related Precursors

| Precursor Class | Synthetic Application | Reference |

|---|---|---|

| Pyroglutamic Acid Derivatives | Asymmetric synthesis of bioactive natural products and ACE inhibitors. | benthamdirect.com |

| Amide-tethered Diacids | Synthesis of highly functionalized pyroglutamic acid derivatives. | acs.org |

Probing Metabolic Pathways and Enzyme Functions in Biological Systems

This compound is a known intermediate in the metabolism of amino acids, particularly in the biosynthesis of arginine and proline. umaryland.eduecmdb.ca Its role in these pathways makes it a key molecule for studying the enzymes involved. For instance, N-acetyl-gamma-glutamyl-phosphate reductase is an enzyme that catalyzes the conversion of N-acetyl-L-glutamyl 5-phosphate to N-acetyl-L-glutamate 5-semialdehyde. wikipedia.org Studying the kinetics and mechanism of such enzymes provides fundamental insights into metabolic regulation.

The metabolism of N-acetylglutamic acid to its corresponding semialdehyde has been observed in cell-free extracts of higher plants, a process that requires ATP, Mg2+, and NADH or NADPH. nih.gov Furthermore, analogs of glutamate (B1630785) semialdehyde have been used to investigate the mechanisms of enzymes like glutamate-1-semialdehyde (B1620169) 2,1-aminomutase, providing a deeper understanding of enzyme-substrate interactions and potential inactivation pathways. nih.gov The analysis of metabolic pathways through metabolomics can further elucidate the roles of such intermediates in various physiological and pathological states. nih.govmdpi.com

Research into Modulatory Roles in Cellular Processes, including Neuroprotection

While direct research on the neuroprotective effects of this compound is limited, studies on structurally related N-acetylated amino acids, particularly N-acetylcysteine (NAC), offer significant insights into potential mechanisms. NAC is a precursor to the antioxidant glutathione (B108866) and has demonstrated neuroprotective properties in various models of neurological disorders. nih.govnih.gov Its ability to mitigate oxidative stress is a key aspect of its neuroprotective action. nih.gov

The neuroprotective potential of compounds like NAC has been evaluated in conditions such as acute ischemic stroke, where it has been observed to reduce the severity of symptoms and improve neurological function. eurekaselect.com The therapeutic potential of N-acetylated compounds is also being explored in the context of various neurodegenerative diseases. nih.govresearchgate.net These findings suggest that the N-acetamido moiety, present in this compound, could contribute to neuroprotective activities, warranting further investigation into its specific effects on neuronal cells.

A key mechanism by which N-acetylated compounds like NAC exert their protective effects is through the replenishment of intracellular glutathione (GSH), a critical antioxidant. nih.govhealthline.com Cysteine availability is often the rate-limiting step in GSH synthesis, and NAC serves as a bioavailable cysteine precursor. nih.gov By boosting GSH levels, NAC helps to neutralize reactive oxygen species and protect cells from oxidative damage. nih.govhealthline.com

In the context of apoptosis, or programmed cell death, caspases are a family of proteases that play a central role. pnas.org The inhibition of caspase activation is a key anti-apoptotic strategy. While direct evidence for this compound as a caspase inhibitor is not established, the design of caspase inhibitors often involves peptide-like structures with unnatural amino acid derivatives. nih.gov The inhibition of caspases can prevent the cleavage of numerous cellular proteins and halt the apoptotic cascade. semanticscholar.org For example, caspase-9 deficiency has been shown to prevent apoptosis in sympathetic neurons. nih.gov The potential for N-acetylated compounds to interfere with these pathways, either directly or indirectly through their antioxidant effects, is an active area of research.

Studies on Anti-inflammatory Effects of Acetamido Compounds

N-acetylated compounds, most notably N-acetylcysteine (NAC), have been shown to possess significant anti-inflammatory properties. nih.govmdpi.com The anti-inflammatory effects of NAC are attributed to its ability to modulate the production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β. nih.govmdpi.com It can also inhibit the activation of transcription factors like NF-κB, which are central to the inflammatory response. nih.gov

The anti-inflammatory and antioxidant activities of NAC are often interconnected, as oxidative stress can be a potent trigger for inflammation. mdpi.com By scavenging free radicals and supporting the endogenous antioxidant system, NAC can dampen the inflammatory cascade. nih.govresearchgate.net These properties have made NAC a subject of interest for a variety of inflammatory conditions. healthline.commdpi.com The presence of the acetamido group is a key structural feature contributing to these effects, suggesting that other acetamido-containing compounds, including this compound, may also exhibit anti-inflammatory potential.

Table 2: Anti-inflammatory Mechanisms of N-Acetylcysteine (NAC)

| Mechanism | Effect | Reference |

|---|---|---|

| Cytokine Modulation | Reduction of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | nih.govmdpi.com |

| NF-κB Inhibition | Suppression of the activation of the NF-κB transcription factor. | nih.gov |

Exploration of Anticancer Activities of Structural Derivatives

The chemical scaffold of this compound, which is a derivative of pentanoic acid and glutamic acid, has been explored in the context of anticancer research. Studies have shown that certain derivatives of pentanoic acid exhibit cytotoxic properties against various cancer cell lines. nih.govtandfonline.comresearchgate.net For instance, some phenyl/naphthylacetyl pentanoic acid derivatives have demonstrated cytotoxicity against leukemia cell lines. tandfonline.com The mechanisms of action for these compounds can include the induction of DNA damage and the generation of reactive oxygen species. nih.govtandfonline.com

Furthermore, glutamic acid and its derivatives have been investigated as potential anticancer agents. nih.gov The rationale behind this approach is that some cancer cells have an altered metabolism and an increased demand for certain amino acids like glutamine. nih.gov Derivatives of glutamic acid have been shown to inhibit the growth of cancer cells in culture. nih.gov Additionally, the neurotransmitter N-acetyl-aspartyl-glutamate (NAAG), which contains an N-acetylated amino acid, has been identified as a potential source of glutamate for cancer cell growth, and inhibiting its breakdown is being explored as a therapeutic strategy. nih.gov This suggests that structural modifications of this compound could yield derivatives with interesting anticancer properties. tandfonline.com

Contributions to the Design and Application of Unnatural Amino Acids in Protein and Peptide Research

This compound can be classified as an unnatural amino acid (UAA), a class of molecules that are not one of the 20 canonical amino acids. rsc.org The incorporation of UAAs into proteins is a powerful tool in protein engineering and chemical biology. nih.govresearchgate.net This technology allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function, enhance enzyme stability and activity, and create proteins with new therapeutic or catalytic properties. rsc.orgportlandpress.com

The site-specific incorporation of UAAs into proteins can be achieved through the expansion of the genetic code. nih.gov This provides a precise way to modify proteins in living cells. nih.gov UAAs can be used to install fluorescent labels for microscopy, photo-crosslinkers to study protein-protein interactions, or to mimic post-translational modifications. nih.govbitesizebio.com The unique aldehyde functionality in this compound could be particularly useful for bioorthogonal conjugation reactions, allowing for the specific labeling or modification of proteins containing this UAA. The development and application of UAAs continue to expand the possibilities for creating novel proteins and peptides with tailored properties for research and therapeutic applications. rsc.org

Table 3: Common Applications of Unnatural Amino Acids in Protein Research

| Application | Description | Reference |

|---|---|---|

| Protein Engineering | Enhancing enzyme activity, stability, and substrate specificity. | portlandpress.combitesizebio.com |

| Probing Protein Function | Investigating protein structure, dynamics, and interactions using spectroscopic and cross-linking probes. | nih.gov |

| Therapeutic Development | Creating bioactive peptides and antibody-drug conjugates with improved properties. | rsc.orgresearchgate.net |

Q & A

Q. What is the role of (2S)-2-acetamido-5-oxopentanoic acid in metabolic pathways, and how can its enzymatic interactions be experimentally characterized?

this compound (NAGSA) is a key intermediate in the urea cycle and arginine biosynthesis. It participates in the acetylation of L-glutamate to form N-acetyl-L-ornithine via transamination with 2-oxoglutarate (2OG) . To study its enzymatic interactions, researchers can:

Q. How can the structural configuration of this compound be validated experimentally?

Structural validation requires:

- X-ray crystallography : Co-crystallize NAGSA with binding proteins (e.g., arginine biosynthesis enzymes) and resolve its stereochemistry using SHELX software .

- NMR spectroscopy : Analyze ¹H and ¹³C chemical shifts in D₂O to confirm the (2S) configuration and ketone group at position 5 .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to improve yield and enantiomeric purity?

Advanced synthesis strategies include:

- Asymmetric catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation to enforce the (2S) configuration .

- Protection-deprotection cycles : Temporarily mask the amine group with tert-butoxycarbonyl (Boc) to prevent side reactions during oxidation steps .

- Purification : Employ reverse-phase HPLC with a chiral column (e.g., Chiralpak IA) to separate enantiomers and verify purity (>98%) .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how can they be addressed?

Key challenges and solutions:

- Matrix interference : Use solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges to isolate NAGSA from proteins and lipids .

- Low abundance : Enhance sensitivity via derivatization with dansyl chloride or AccQ-Tag reagents for fluorescence/UV detection .

- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (CV < 5%), and recovery (85–115%) using spiked plasma/serum samples .

Q. How can contradictory data on NAGSA’s metabolic flux in different organisms be resolved?

Contradictions may stem from species-specific enzyme kinetics or pathway regulation. Methodological approaches include:

- Comparative metabolomics : Profile NAGSA levels in bacterial (e.g., E. coli), plant, and mammalian models under controlled nitrogen conditions .

- Knockout studies : Use CRISPR/Cas9 to silence arginine biosynthesis genes (e.g., argA) and measure NAGSA accumulation via targeted metabolomics .

- Enzyme inhibition : Apply competitive inhibitors (e.g., L-canaline) to block downstream steps and identify rate-limiting reactions .

Q. What computational tools are suitable for modeling the interaction of NAGSA with enzymes like acetylglutamate synthase?

Advanced computational methods:

- Molecular docking : Use AutoDock Vina to predict binding poses of NAGSA in the active site of acetylglutamate synthase (PDB: 1XHT) .

- MD simulations : Run 100-ns simulations in GROMACS to analyze conformational stability and hydrogen-bonding networks with key residues (e.g., Asp123, Arg267) .

- QM/MM calculations : Combine density functional theory (DFT) and molecular mechanics to study the transamination mechanism at the quantum level .

Methodological Considerations for Reproducibility

Q. How can researchers ensure reproducibility in studies involving NAGSA synthesis and characterization?

Best practices include:

- Detailed protocols : Document reaction conditions (temperature, solvent ratios, catalyst loading) and characterization data (NMR peaks, HPLC retention times) in supplementary materials .

- Reference standards : Cross-validate synthetic NAGSA against commercial or enzymatically produced samples using high-resolution mass spectrometry (HRMS) .

Q. What strategies mitigate oxidative degradation of NAGSA during storage?

- Storage conditions : Lyophilize NAGSA and store at −80°C under argon to prevent ketone oxidation.

- Stabilizers : Add antioxidants (e.g., 0.1% ascorbic acid) to aqueous solutions and monitor degradation via UPLC-UV at 210 nm .

Interdisciplinary Applications

Q. How can NAGSA be used as a probe in metabolomics to study urea cycle disorders?

Q. What role does NAGSA play in microbial arginine biosynthesis, and how can this inform antibiotic development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.